molecular formula C₁₆H₃₄N₇NaO₁₄S₃ B131444 Cefminox sodium CAS No. 75498-96-3

Cefminox sodium

カタログ番号 B131444
CAS番号: 75498-96-3
分子量: 541.6 g/mol
InChIキー: SBIDXLKJYJVQOE-YNJMIPHHSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefminox sodium is a second-generation β-lactam cephalosporin antibiotic . It is particularly effective against Gram-negative and anaerobic bacteria . It also acts as a dual agonist of the prostacyclin receptor (IP) and PPARγ, upregulating cAMP production and PTEN expression, and inhibiting Akt/mTOR signaling .


Synthesis Analysis

Cefminox is a semi-synthetic cephamycin . The synthesis of cefminox has been observed in cell-free extracts of Streptomyces . More details about its synthesis can be found in the referenced papers .


Molecular Structure Analysis

The molecular formula of Cefminox sodium is C16H21N7NaO7S3 . Its molecular structure and fragmentation patterns have been studied and are available in the referenced papers .


Chemical Reactions Analysis

Impurities and isomers in Cefminox sodium have been separated and characterized by liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry . The fragmentation patterns and structural assignment of these impurities were studied .


Physical And Chemical Properties Analysis

Cefminox sodium has a molecular weight of 541.56 . It is a cephalosporin derivative made by a semi-synthetic method . More details about its physical and chemical properties can be found in the referenced papers .

科学的研究の応用

1. Pharmaceutical Analysis

  • Field : Pharmaceutical Analysis
  • Application : Cefminox Sodium is used in the separation and characterization of unknown impurities and isomers .
  • Method : A new HPLC-gradient elution method was developed for the detection of impurities in Cefminox Sodium. The ESI ion trap multiple-stage tandem mass spectrometry was applied successfully to the direct investigation of impurities and isomers in Cefminox Sodium .
  • Results : Thirteen unknown impurities and isomers in Cefminox Sodium were separated and characterized .

2. Treatment of Pulmonary Arterial Hypertension (PAH)

  • Field : Medical Research
  • Application : Cefminox Sodium has been identified as a dual agonist of Prostacyclin Receptor and Peroxisome Proliferator-Activated Receptor-Gamma, which are both potential targets for treatment of PAH .
  • Method : Virtual screening of potential IP–PPARγ dual-targeting agonists was performed in the ZINC database .
  • Results : Cefminox Sodium was found to dramatically inhibit growth of PASMCs with no obvious cytotoxicity .

3. Antisolvent Crystallization

  • Field : Chemical Engineering
  • Application : Cefminox Sodium is used as a model drug for consecutive antisolvent crystallization .
  • Method : The process uses a multistage mixed suspension mixed product removal (MSMPR) crystallizer .
  • Results : The results of this application were not provided in the source .

4. In Vitro Synthesis

  • Field : Biochemistry
  • Application : Cefminox Sodium is synthesized in vitro by cell-free extracts of Streptomyces clavuligerus .
  • Method : The synthesis uses α-ketoglutarate, L -ascorbic acid, FeSO 4, S -adenosyl- L -methionine, and 7α-demethoxycefminox as the substrates .
  • Results : The results of this application were not provided in the source .

1. Pharmaceutical Analysis

  • Field : Pharmaceutical Analysis
  • Application : Cefminox Sodium is used in the separation and characterization of unknown impurities and isomers .
  • Method : A new HPLC-gradient elution method was developed for the detection of impurities in Cefminox Sodium. The ESI ion trap multiple-stage tandem mass spectrometry was applied successfully to the direct investigation of impurities and isomers in Cefminox Sodium .
  • Results : Thirteen unknown impurities and isomers in Cefminox Sodium were separated and characterized .

2. Treatment of Pulmonary Arterial Hypertension (PAH)

  • Field : Medical Research
  • Application : Cefminox Sodium has been identified as a dual agonist of Prostacyclin Receptor and Peroxisome Proliferator-Activated Receptor-Gamma, which are both potential targets for treatment of PAH .
  • Method : Virtual screening of potential IP–PPARγ dual-targeting agonists was performed in the ZINC database .
  • Results : Cefminox Sodium was found to dramatically inhibit growth of PASMCs with no obvious cytotoxicity .

3. Antisolvent Crystallization

  • Field : Chemical Engineering
  • Application : Cefminox Sodium is used as a model drug for consecutive antisolvent crystallization .
  • Method : The process uses a multistage mixed suspension mixed product removal (MSMPR) crystallizer .
  • Results : The results of this application were not provided in the source .

4. In Vitro Synthesis

  • Field : Biochemistry
  • Application : Cefminox Sodium is synthesized in vitro by cell-free extracts of Streptomyces clavuligerus .
  • Method : The synthesis uses α-ketoglutarate, L -ascorbic acid, FeSO 4, S -adenosyl- L -methionine, and 7α-demethoxycefminox as the substrates .
  • Results : The results of this application were not provided in the source .

1. Pharmaceutical Analysis

  • Field : Pharmaceutical Analysis
  • Application : Cefminox Sodium is used in the separation and characterization of unknown impurities and isomers .
  • Method : A new HPLC-gradient elution method was developed for the detection of impurities in Cefminox Sodium. The ESI ion trap multiple-stage tandem mass spectrometry had been applied successfully to the direct investigation of impurities and isomers in Cefminox Sodium .
  • Results : Thirteen unknown impurities and isomers in Cefminox Sodium were separated and characterized .

2. Treatment of Pulmonary Arterial Hypertension (PAH)

  • Field : Medical Research
  • Application : Cefminox Sodium has been identified as a dual agonist of Prostacyclin Receptor and Peroxisome Proliferator-Activated Receptor-Gamma, which are both potential targets for treatment of PAH .
  • Method : Virtual screening of potential IP–PPARγ dual-targeting agonists was performed in the ZINC database .
  • Results : Cefminox Sodium was found to dramatically inhibit growth of PASMCs with no obvious cytotoxicity .

3. Antisolvent Crystallization

  • Field : Chemical Engineering
  • Application : Cefminox Sodium is used as a model drug for consecutive antisolvent crystallization .
  • Method : The process uses a multistage mixed suspension mixed product removal (MSMPR) crystallizer .
  • Results : The results of this application were not provided in the source .

4. In Vitro Synthesis

  • Field : Biochemistry
  • Application : Cefminox Sodium is synthesized in vitro by cell-free extracts of Streptomyces clavuligerus .
  • Method : The synthesis uses α-ketoglutarate, L -ascorbic acid, FeSO 4, S -adenosyl- L -methionine, and 7α-demethoxycefminox as the substrates .
  • Results : The results of this application were not provided in the source .

将来の方向性

Cefminox sodium has potential therapeutic efficacy against conditions like hypoxia-induced pulmonary hypertension . It also shows promise in the treatment of nonalcoholic fatty liver disease (NAFLD) . More research is needed to fully understand its potential applications .

特性

IUPAC Name

sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/q;+1/p-1/t8-,14-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIDXLKJYJVQOE-YNJMIPHHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N7NaO7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefminox sodium

CAS RN

75498-96-3, 92636-39-0
Record name Cefminox sodium [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075498963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1- methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct- 2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefminox sodium
Reactant of Route 2
Reactant of Route 2
Cefminox sodium
Reactant of Route 3
Reactant of Route 3
Cefminox sodium
Reactant of Route 4
Reactant of Route 4
Cefminox sodium
Reactant of Route 5
Cefminox sodium
Reactant of Route 6
Reactant of Route 6
Cefminox sodium

Citations

For This Compound
170
Citations
Y Kuang, M Song, X Zhou, J Mi, Z Zhang, G Liu… - Chemical Engineering …, 2023 - Elsevier
… method using cefminox sodium as sole precursor. The prepared cefminox sodium carbon … and antibacterial properties of cefminox sodium, cefminox sodium carbon nanodots had low …
Number of citations: 1 www.sciencedirect.com
S Wu, X Bi, Y Lin, L Yang, M Li, Y Xie - Infectious Agents and Cancer, 2022 - Springer
… of cefminox sodium are similar to those of the second generation cephalosporins, but the antibacterial activity of cefminox sodium … can be achieved by cefminox sodium in the ascites of …
Number of citations: 2 link.springer.com
Y Xu, D Wang, L Tang, J Wang - Journal of chromatographic …, 2019 - academic.oup.com
… In this study, structures of 13 impurities in cefminox sodium are … of 13 impurities in cefminox sodium were investigated by … of impurities in cefminox sodium. Hence present research …
Number of citations: 3 academic.oup.com
X Du, C Xie, B Liu, P Yuan… - Crystal Research and …, 2023 - Wiley Online Library
… In this paper, cefminox sodium is selected as a model drug … The kinetic solubility data of cefminox sodium in two binary … crystallization process for cefminox sodium. After optimization…
Number of citations: 0 onlinelibrary.wiley.com
T Nakamura, I Hashimoto, Y Sawada… - … Japanese Journal of …, 1985 - europepmc.org
Cefminox sodium (CMNX, MT-141), a new semisynthetic cephamycin, having marked resistance to beta-lactamase, and a broad spectrum of antibacterial activity against various …
Number of citations: 3 europepmc.org
H Sun, L Wei, Y Wu, N Liu - Journal of Chromatography B, 2010 - Elsevier
… Etamsylate, aminomethylbenzoic acid and cefminox sodium were purchased from the … A stock solution (2.0 mg/mL) of etamsylate, aminomethylbenzoic acid and cefminox sodium was …
Number of citations: 14 www.sciencedirect.com
L Xiao, C Liang, J Gao, Y Wang, Y Guo, K Chen, X Jia - Heliyon, 2023 - Elsevier
… We sought to evaluate the therapy of cefminox sodium (CMNX) on fatty accumulation in animal and cell models and explore the underlying mechanisms. The results revealed that …
Number of citations: 0 www.sciencedirect.com
K Yasunaga, M Nakagawa… - The Japanese Journal of …, 1990 - europepmc.org
Effects of cefminox (CMNX) on hemostasis and blood coagulation system were studied. Adult in-patients admitted to 237 centers (310 clinics) nationwide in Japan during the period …
Number of citations: 7 europepmc.org
T Mayama, Y Koyama, K Sebata, Y Tanaka… - … journal of clinical …, 1995 - europepmc.org
A postmarketing surveillance of cefminox sodium (Meicelin, CMNX) for intravenous injection was conducted for about 4 years from August 1987 through June 1991, and 13,431 patients …
Number of citations: 11 europepmc.org
I Sasagawa - Hinyokika kiyo. Acta Urologica Japonica, 1990 - europepmc.org
The concentration of cefminox sodium (CMNX) in serum and prostatic tissue was determined in 25 patients with benign prostatic hypertrophy. One gram of CMNX was intravenously …
Number of citations: 2 europepmc.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。